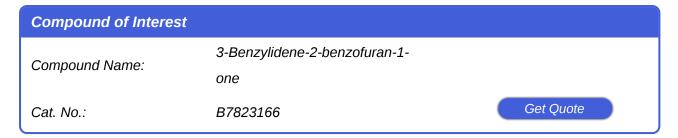


## An In-Depth Technical Guide on (3Z)-3-Benzylidene-2-benzofuran-1-one

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(3Z)-3-Benzylidene-2-benzofuran-1-one, also known as (3Z)-3-benzylideneisobenzofuran-1(3H)-one, is a member of the isobenzofuranone class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and synthetic molecules of pharmaceutical importance. Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These include antioxidant, antiplatelet, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (3Z)-3-benzylidene-2-benzofuran-1-one, with a focus on experimental details and underlying mechanisms.

### **Chemical Structure and Properties**

The core structure of (3Z)-**3-benzylidene-2-benzofuran-1-one** consists of a benzene ring fused to a furanone ring, with a benzylidene substituent at the 3-position. The "(3Z)" designation indicates the stereochemistry of the exocyclic double bond, where the highest priority groups on each carbon of the double bond are on the same side.

Table 1: Physicochemical Properties of (3Z)-3-Benzylidene-2-benzofuran-1-one



Property	Value	Reference(s)
IUPAC Name	(3Z)-3- benzylideneisobenzofuran- 1(3H)-one	
Synonyms	Benzalphthalide	[1]
CAS Number	575-61-1	[1]
Molecular Formula	C15H10O2	[1]
Molar Mass	222.24 g/mol	[1]
Melting Point	99-102 °C	[1]
Appearance	Prismatic crystals	[1]
Solubility	Soluble in methanol, ethanol, DMSO and other organic solvents.	[2]

Table 2: Spectroscopic Data for (3Z)-3-Benzylidene-2-benzofuran-1-one and its Derivatives

While specific spectral data for the parent compound is not readily available in the searched literature, the following provides an example of the types of spectroscopic data obtained for its derivatives. The structures of derivatives are confirmed using these methods.[2]

Spectroscopic Technique	general observations for derivatives
¹H NMR	Chemical shifts are typically measured in CDCl <sub>3</sub> with TMS as an internal standard.
<sup>13</sup> C NMR	Chemical shifts are typically measured in CDCl <sub>3</sub> .
FT-IR	Characteristic peaks for the $\alpha,\beta$ -unsaturated carbonyl group are observed.
HRMS (High-Resolution Mass Spectrometry)	Used to confirm the elemental composition and molecular weight.



## **Synthesis**

A common and efficient method for the synthesis of (3Z)-3-benzylideneisobenzofuran-1(3H)-ones is through a silver oxide nanoparticle (Ag<sub>2</sub>O NPs)-mediated reaction. This involves the coupling of a substituted 2-halobenzoic acid with a terminal alkyne.[2]

# Experimental Protocol: General Synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones

#### Materials:

- Substituted 2-halobenzoic acid (e.g., 2-iodobenzoic acid)
- Substituted terminal alkyne (e.g., phenylacetylene)
- Silver oxide nanoparticles (Ag<sub>2</sub>O NPs)
- Pivalic acid (PivOH)
- Dry N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Celite

#### Procedure:

- In a round-bottom flask, dissolve the substituted 2-halobenzoic acid (1.0 eq.) and the substituted terminal alkyne (1.0 eq.) in dry DMF.
- To this solution, add Ag<sub>2</sub>O NPs (1.0 eg.) and pivalic acid (0.4 eg.) as an additive.
- Stir the reaction mixture at 120 °C for 3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the Celite pad with additional ethyl acetate.
- Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired (Z)-3benzylideneisobenzofuran-1(3H)-one.[2]



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Synthesis of (3Z)-**3-Benzylidene-2-benzofuran-1-one**.

## **Biological Activities**

(3Z)-**3-Benzylidene-2-benzofuran-1-one** and its derivatives have demonstrated significant potential in various therapeutic areas, most notably as antioxidant and antiplatelet agents.

#### **Antioxidant Activity**

The antioxidant potential of (3Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[2] The parent compound itself shows antioxidant activity, and the potency can be significantly influenced by the nature and position of substituents on the aromatic rings.[2]

Mechanism of Antioxidant Action: The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reaction. The presence of electron-donating groups on the aromatic rings can enhance this radical scavenging capacity.



Table 3: In Vitro Antioxidant Activity of selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Derivatives

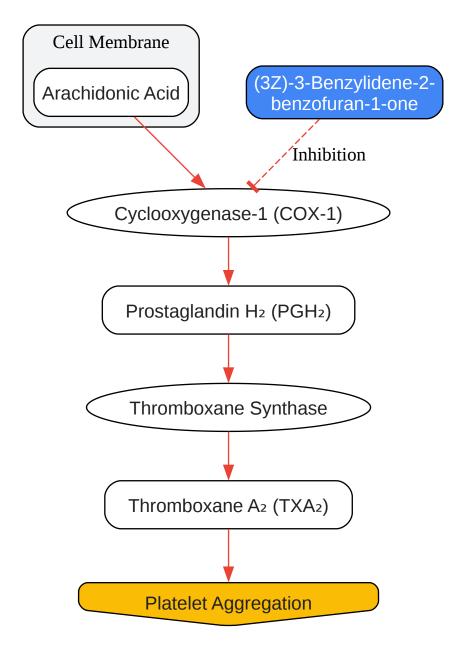
Compound	Substituent(s)	IC₅₀ (μg/mL)
Unsubstituted	-	14.38 ± 0.09
Derivative 1	p-methyl	8.88 ± 0.12
Derivative 2	p-chloro	6.33 ± 0.08
Ascorbic Acid (Standard)	-	4.57
Data sourced from Kumar et al. (2020)[2]		

### **Antiplatelet Activity**

Derivatives of (3Z)-3-benzylideneisobenzofuran-1(3H)-one have been identified as potent antiplatelet agents, with some exhibiting activity several folds higher than that of aspirin.[2] The antiplatelet effect is primarily mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[2]

Mechanism of Antiplatelet Action: The antiplatelet activity of these compounds stems from their ability to inhibit the COX-1 enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of thromboxane A<sub>2</sub> (TXA<sub>2</sub>), a potent platelet aggregator. By inhibiting COX-1, these compounds reduce the production of TXA<sub>2</sub>, thereby preventing platelet aggregation.[2]





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Antiplatelet Mechanism via COX-1 Inhibition.

#### **Anticancer and Antimicrobial Activities**

While the broader class of isobenzofuranones has been reported to possess anticancer and antimicrobial properties, specific studies on the parent (3Z)-3-benzylidene-2-benzofuran-1-one are limited in the reviewed literature. However, various derivatives of benzofurans have shown promising results. For instance, some benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, and others have demonstrated antibacterial and antifungal



effects.[3][4] Further research is warranted to specifically evaluate the anticancer and antimicrobial potential of (3Z)-3-benzylidene-2-benzofuran-1-one.

#### Conclusion

(3Z)-3-Benzylidene-2-benzofuran-1-one is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its demonstrated antioxidant and potent antiplatelet activities, coupled with a well-defined synthesis protocol, make it an attractive candidate for further investigation. The mechanism of action for its antiplatelet effects via COX-1 inhibition provides a solid foundation for rational drug design and optimization. While its anticancer and antimicrobial properties require more specific investigation, the general bioactivity profile of the isobenzofuranone class suggests that these are promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this intriguing molecule and its derivatives.

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